Ethyl azetidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZVXJXZJXWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551929 | |

| Record name | Ethyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766483-76-5 | |

| Record name | Ethyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Azetidine Ring - A Motif of Strategic Importance

An In-depth Technical Guide to the Chemical Properties of Ethyl Azetidine-2-carboxylate

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with precisely controlled three-dimensional structure is paramount. Small, strained heterocyclic systems have emerged as powerful tools for introducing conformational rigidity and unique pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, holds a privileged position. This compound, as a readily accessible and versatile derivative, serves as a critical gateway to this chemical space. It is more than a mere building block; it is a proline analogue that can induce significant biological effects and a conformationally constrained scaffold for drug design. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.

Molecular Structure and Physicochemical Characteristics

This compound is the ethyl ester of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid. The defining feature is the saturated four-membered ring, which imparts significant ring strain (~26 kcal/mol), influencing its geometry and reactivity. Unlike the five-membered ring of its analogue, proline, the azetidine ring is more planar and rigid. This conformational constraint is a key attribute leveraged in drug design.

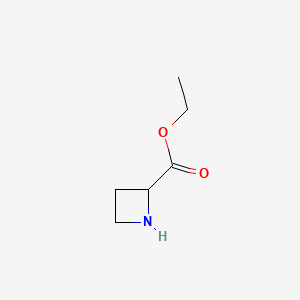

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl (2R)-azetidine-2-carboxylate | [1] |

| CAS Number | 162698-21-7 (for hydrochloride salt) | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | Typically a colorless oil or low-melting solid | Inferred |

| Solubility | Soluble in water (as hydrochloride salt), methanol, ethanol, dichloromethane, ethyl acetate | [4], Inferred |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Absorption |

| ¹H NMR | CH (α-carbon) | ~4.5 - 4.9 ppm (t) |

| O-CH₂ (ethyl) | ~4.2 - 4.4 ppm (q) | |

| Ring CH₂ (adjacent to N) | ~3.5 - 3.8 ppm (m) | |

| Ring CH₂ (adjacent to CH) | ~2.3 - 2.8 ppm (m) | |

| NH | ~2.0 - 5.0 ppm (br s, concentration dependent) | |

| CH₃ (ethyl) | ~1.2 - 1.4 ppm (t) | |

| ¹³C NMR | C=O (ester) | ~170 - 175 ppm |

| O-CH₂ (ethyl) | ~60 - 63 ppm | |

| CH (α-carbon) | ~58 - 62 ppm | |

| Ring CH₂ (adjacent to N) | ~44 - 48 ppm | |

| Ring CH₂ (adjacent to CH) | ~23 - 27 ppm | |

| CH₃ (ethyl) | ~13 - 15 ppm | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) |

| C-H Stretch | 2850 - 3000 cm⁻¹ | |

| C=O Stretch (ester) | ~1735 - 1750 cm⁻¹ (strong) | |

| C-N Stretch | 1000 - 1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 129 |

| Acylium Ion ([M-OEt]⁺) | m/z = 84 | |

| Ring Fragmentation | Characteristic patterns |

Note: Data are estimations based on typical values for similar structures and general spectroscopic principles.[5][6] Actual values may vary depending on solvent and experimental conditions.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of its parent amino acid, L-azetidine-2-carboxylic acid. However, the true synthetic challenge lies in the efficient, and often enantioselective, construction of the strained azetidine ring itself.

Synthetic Strategy Overview

A prevalent and cost-effective strategy begins with readily available chiral precursors like L-aspartic acid or L-homoserine.[7] The key step involves an intramolecular cyclization to form the four-membered ring. This is typically achieved by converting a hydroxyl group at the γ-position of a homoserine derivative into a good leaving group (e.g., tosylate or iodide), which is then displaced by the nitrogen atom.[7]

Caption: General synthetic workflow from L-aspartic acid.

Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid (Adapted)

This protocol outlines the key steps for forming the parent acid. The final esterification is a standard procedure.

Causality: The choice of L-aspartic acid is driven by its low cost and the presence of the required four-carbon backbone with the correct stereochemistry.[7] The Boc protecting group is used for the amine as it is stable to the reduction and activation steps but easily removed under acidic conditions.

-

Protection and Esterification: L-aspartic acid is first protected on the nitrogen (e.g., with (Boc)₂O) and the α-carboxyl group is selectively esterified (e.g., as a tert-butyl ester).[7]

-

Selective Reduction: The unprotected β-carboxyl group is selectively reduced to a primary alcohol. This is a critical step, often achieved via a mixed anhydride intermediate followed by reduction with a mild reducing agent like NaBH₄ to avoid reduction of the ester.[7] This forms an N-Boc-L-homoserine ester derivative.

-

Hydroxyl Activation: The γ-hydroxyl group of the homoserine derivative is converted into a good leaving group. A common method is reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

-

Intramolecular Cyclization: The N-Boc-γ-tosyl-L-homoserine ester is treated with a base (e.g., sodium hydride) to deprotonate the Boc-protected amine. The resulting anion acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the N-Boc-azetidine-2-carboxylate ring.

-

Deprotection: The Boc and tert-butyl ester protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.[7]

-

Purification: The resulting L-azetidine-2-carboxylic acid is typically purified by ion-exchange chromatography or recrystallization.

-

Final Esterification: L-azetidine-2-carboxylic acid is refluxed in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄ or via thionyl chloride) to yield this compound. The product is then isolated by extraction and purified by distillation or silica gel chromatography.

Chemical Reactivity and Stability

The reactivity of this compound is governed by three main features: the secondary amine, the ester functional group, and the inherent strain of the azetidine ring.

-

N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. This is the most common site for modification when using the molecule as a scaffold in drug synthesis.

-

Ester Group Reactions: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with amines.

-

Ring Stability: The azetidine ring is thermally stable but can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under catalytic hydrogenation, which can cleave the C-N bonds.

Stability and Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] It is incompatible with strong oxidizing agents and strong acids.[4][8] Under normal conditions, it is considered stable.[4]

Applications in Medicinal Chemistry and Drug Development

The unique structural and chemical properties of the azetidine moiety make it a highly valuable component in modern drug discovery.

Proline Mimicry and Biological Consequences

Azetidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid proline.[9] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[9][10]

Caption: Misincorporation of Aze as a proline mimic.

This "Trojan horse" strategy has profound biological consequences. The smaller, more rigid azetidine ring disrupts the secondary and tertiary structures of proteins that rely on the specific conformational kink provided by proline. This can lead to protein misfolding, aggregation, and loss of function.[11][12] This property is responsible for the natural toxicity and teratogenic effects of Aze found in plants like lily-of-the-valley.[9][11][13] Researchers exploit this effect to study protein folding and to design novel antimicrobial or anticancer agents.

Conformationally Constrained Scaffold

In rational drug design, this compound serves as a conformationally restricted building block. Replacing a more flexible fragment of a drug molecule with the rigid azetidine scaffold can:

-

Lock in a Bioactive Conformation: By reducing the number of rotatable bonds, the molecule is pre-organized into a shape that fits the target receptor more effectively, potentially increasing potency and selectivity.

-

Improve Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to open-chain analogues.

-

Enhance Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond acceptor or be protonated to improve solubility.

(S)-azetidine-2-carboxylic acid is a known and valuable intermediate in the synthesis of potent thrombin inhibitors, highlighting its practical application in developing clinically relevant pharmaceuticals.[14]

Safety and Handling

While specific toxicity data for the ethyl ester is limited, the parent compound, azetidine-2-carboxylic acid, is known to be toxic and teratogenic.[13][15] Therefore, appropriate precautions must be taken.

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[4][8][16] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[8][17] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[4][16] |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17] |

| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[16] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[16] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16] |

| Spill Cleanup | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[4][17] |

Conclusion

This compound is a molecule of significant strategic value for chemical and biological research. Its properties are defined by the strained, conformationally rigid four-membered ring, which makes it a powerful proline mimic and a versatile scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the unique attributes of this important building block to explore new biological frontiers and design the next generation of therapeutic agents.

References

-

PubChem . Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

HETEROCYCLES . Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. [Link]

-

Wikipedia . Azetidine-2-carboxylic acid. [Link]

-

PubChem . Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Nature Communications via PubMed Central . Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

- Google Patents.

- Google Patents. Method for preparing (S)-azetidine-2-carboxylic acid.

-

PubChem . Azetidinecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

ACS Publications . Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

ResearchGate . Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

-

ElectronicsAndBooks . Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

-

PubChem . 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. [Link]

-

ResearchGate . Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

-

Journal of Medicinal and Chemical Sciences . Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Chemistry LibreTexts . Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

wuxibiology . Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. . The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]

Sources

- 1. Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 162698-21-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. peptide.com [peptide.com]

- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. selleckchem.com [selleckchem.com]

- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of (S)-Ethyl Azetidine-2-carboxylate

Abstract

(S)-Ethyl azetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role as a conformationally constrained proline analogue. Its incorporation into bioactive molecules can impart unique structural properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this important molecule, with a focus on methods that ensure high enantiopurity. We will delve into two principal approaches: the use of chiral auxiliaries to direct stereochemistry and the employment of the chiral pool, specifically L-aspartic acid, as a starting material. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, replicable protocols but also the underlying scientific principles and practical considerations for each synthetic route.

Introduction: The Significance of (S)-Ethyl Azetidine-2-carboxylate in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous pharmaceuticals.[1] When incorporated as (S)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, it serves as a proline mimic.[2] Unlike the five-membered ring of proline, the strained four-membered ring of azetidine-2-carboxylic acid imposes distinct conformational constraints on peptides and small molecules. This structural rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.

The ethyl ester of (S)-azetidine-2-carboxylic acid is a particularly useful derivative as the ester group can be readily hydrolyzed or converted to other functional groups, making it a versatile intermediate for further synthetic transformations. Its applications span a wide range of therapeutic areas, including the development of inhibitors for enzymes such as thrombin.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in the synthesis of (S)-Ethyl azetidine-2-carboxylate lies in the stereocontrolled formation of the chiral center at the C2 position of the azetidine ring. Two robust strategies have emerged as the most effective and widely adopted in the scientific community:

-

The Chiral Auxiliary Approach: This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product.

-

The Chiral Pool Approach: This strategy utilizes readily available and inexpensive enantiomerically pure natural products, such as amino acids, as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

The choice between these two approaches often depends on factors such as the desired scale of the synthesis, cost of starting materials, and the availability of specific reagents and equipment.

Synthesis via a Chiral Auxiliary: The Futamura-Sugai Method

A highly efficient route to (S)-azetidine-2-carboxylic acid employing a chiral auxiliary has been reported by Futamura, Sugai, and their colleagues.[3] This method utilizes (S)-(-)-α-methylbenzylamine as the chiral auxiliary to control the stereochemistry during the formation of the azetidine ring.

Overview of the Synthetic Pathway

The synthesis begins with the preparation of a dimethyl aminomalonate derivative bearing the chiral auxiliary. This is followed by a key cyclization step to form the azetidine ring, a Krapcho dealkoxycarbonylation, and finally, removal of the chiral auxiliary to yield the target molecule.

Caption: Synthetic pathway to (S)-azetidine-2-carboxylic acid using a chiral auxiliary.

Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate

A solution of dimethyl 2-oxomalonate (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as methanol is stirred at room temperature. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by standard workup procedures.

Step 2: Cyclization to form Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate

To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in dimethylformamide (DMF), cesium carbonate (Cs₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature.[3] 1,2-dibromoethane (1.5 eq) is then added, and the reaction is stirred for several hours.[3] The product is isolated by extraction and purified by column chromatography.

Step 3: Krapcho Dealkoxycarbonylation

A mixture of dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate (1.0 eq), lithium chloride (LiCl), and a small amount of water in dimethyl sulfoxide (DMSO) is heated to a high temperature (typically >140 °C).[3] This reaction selectively removes one of the methyl ester groups. The product is isolated by extraction and purified by chromatography.

Step 4: Removal of the Chiral Auxiliary

The chiral auxiliary is removed by catalytic hydrogenation. The product from the previous step is dissolved in an appropriate solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield (S)-azetidine-2-carboxylic acid.

Data Summary

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2 | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% | - | [3] |

| 3 | Methyl (2S,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate | 78% (diastereomeric ratio 2.7:1) | - | [3] |

| 4 | (S)-Azetidine-2-carboxylic acid | 91% (from the mixture of diastereomers) | >99.9% | [3] |

Synthesis from the Chiral Pool: L-Aspartic Acid as a Starting Material

An alternative and often more scalable approach utilizes L-aspartic acid, a readily available and inexpensive chiral starting material. This method avoids the need for a separate chiral auxiliary and the associated protection and deprotection steps. A notable example is the multigram-scale, chromatography-free synthesis reported by Izumi et al.

Overview of the Synthetic Pathway

This multi-step synthesis involves the protection of the amino and carboxylic acid groups of L-aspartic acid, reduction of one of the carboxylic acid groups to an alcohol, conversion of the alcohol to a leaving group, and finally, intramolecular cyclization to form the azetidine ring.

Caption: Synthetic pathway to (S)-azetidine-2-carboxylic acid from L-aspartic acid.

Experimental Protocol

Step 1: Protection of L-Aspartic Acid

L-aspartic acid is first protected to prevent unwanted side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid groups can be converted to their tert-butyl esters.

Step 2: Selective Reduction

The unprotected carboxylic acid group is selectively reduced to a primary alcohol. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) after activation of the carboxylic acid, for example, as a mixed anhydride.

Step 3: Activation of the Hydroxyl Group

The primary alcohol is converted into a good leaving group to facilitate the subsequent intramolecular cyclization. This is commonly done by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 4: Intramolecular Cyclization

The tosylated intermediate is treated with a base, such as sodium hydride (NaH), to deprotonate the nitrogen of the Boc-protected amine. The resulting anion then displaces the tosylate group in an intramolecular Sₙ2 reaction to form the azetidine ring.

Step 5: Deprotection

The Boc and tert-butyl ester protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, (S)-azetidine-2-carboxylic acid.

Data Summary

| Starting Material | Key Steps | Overall Yield | Scale | Reference |

| L-Aspartic acid | Protection, reduction, cyclization, deprotection | 49% (over 13 steps) | Multigram |

Final Step: Esterification to (S)-Ethyl Azetidine-2-carboxylate

The final step in the synthesis is the esterification of (S)-azetidine-2-carboxylic acid to its ethyl ester. This is a standard transformation that can be achieved under various conditions.

Fischer Esterification Protocol

A straightforward and common method is the Fischer esterification.

Procedure:

(S)-azetidine-2-carboxylic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added. The mixture is then heated at reflux for several hours. The reaction is monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent, and the solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give (S)-Ethyl azetidine-2-carboxylate.

Characterization

Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the final product.

-

Optical Rotation: The specific rotation of the enantiomerically pure product is a key physical constant.

Comparison of Synthetic Strategies

| Feature | Chiral Auxiliary Method | Chiral Pool Method |

| Starting Materials | Achiral precursors, chiral auxiliary | Enantiomerically pure natural products (e.g., L-aspartic acid) |

| Stereocontrol | Directed by the chiral auxiliary | Inherent in the starting material |

| Number of Steps | Generally fewer steps to the core azetidine | Can be a multi-step synthesis |

| Scalability | Can be limited by the cost and availability of the chiral auxiliary | Often more amenable to large-scale synthesis due to inexpensive starting materials |

| Purification | May require separation of diastereomers | Can sometimes be designed to be chromatography-free |

Conclusion

The synthesis of enantiomerically pure (S)-Ethyl azetidine-2-carboxylate is a well-established process with multiple effective strategies. The choice of synthetic route will depend on the specific needs of the researcher, with considerations for scale, cost, and available resources. The chiral auxiliary approach offers a direct and efficient route, while the chiral pool method, particularly from L-aspartic acid, provides a scalable and cost-effective alternative. Both methods, when executed with care, can provide access to this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

- Couty, F., & Evano, G. (2006). Synthesis of enantiopure azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1703.

- Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.

- Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Recent progress in the synthesis and chemistry of azetidines and azetidin-2-ones. Chemical Society Reviews, 36(8), 1284-1295.

- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.

-

Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729-2732.

- Izumi, M., et al. (2018).

- Neises, B., & Steglich, W. (1978).

- Hanessian, S., Bernstein, N., Yang, R.-Y., & Maguire, R. (1999). Asymmetric synthesis of l-azetidine-2-carboxylic acid and 3-substituted congeners—conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.

- Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(22), 8533–8537.

- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23835.

- Couty, F., Drouillat, B., & Lemée, F. (2011). Ring Expansion of 2‐(1‐Hydroxyalkyl)azetidines to 4‐(2‐Chloroethyl)oxazolidinones. European Journal of Organic Chemistry, 2011(4), 794-801.

- Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.

- Al-Masoudi, N. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Ghorai, M. K., Das, K., & Kumar, A. (2007). A convenient synthetic route to enantiopure N-tosylazetidines from α-amino acids. Tetrahedron Letters, 48(24), 4237-4240.

-

The chiral pool as a source of enantioselective catalysts and auxiliaries. (n.d.). In Asymmetric Synthesis. University of York. Retrieved from [Link]

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3289.

Sources

The Synthesis of Racemic Ethyl Azetidine-2-carboxylate: A Technical Guide for the Research Scientist

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its constrained, non-planar geometry imparts unique conformational rigidity to molecules, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. Among the various substituted azetidines, ethyl azetidine-2-carboxylate serves as a crucial building block for the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the chemical principles and practical methodologies for the preparation of racemic this compound, tailored for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of the Racemic Azetidine-2-Carboxylic Acid Core

The synthesis of the target ethyl ester first requires the construction of the core racemic azetidine-2-carboxylic acid. Two prominent and well-established routes commencing from readily available starting materials are detailed below. The choice of a particular pathway is often dictated by factors such as starting material cost, scalability, and laboratory-specific capabilities.

Method 1: Synthesis from γ-Butyrolactone

This approach leverages the inexpensive and commercially available γ-butyrolactone, proceeding through a sequence of bromination, amination, and cyclization.[1][2][3]

Conceptual Workflow:

Figure 1: Synthetic pathway from γ-Butyrolactone to Racemic Azetidine-2-carboxylic Acid.

Detailed Experimental Protocol:

Step 1: Bromination of γ-Butyrolactone

-

To a stirred solution of γ-butyrolactone in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or GC.

-

Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude α-bromo-γ-butyrolactone.

Step 2: Esterification and Ring Opening

-

Dissolve the crude α-bromo-γ-butyrolactone in absolute ethanol.

-

Bubble dry hydrogen bromide gas through the solution at 0°C until saturation.

-

Allow the mixture to stand at room temperature for 24-48 hours.

-

Remove the excess ethanol and HBr under reduced pressure to yield ethyl α-bromo-γ-hydroxybutyrate.

Step 3: Amination

-

Dissolve the ethyl α-bromo-γ-hydroxybutyrate in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation.

-

Seal the reaction vessel and stir at room temperature for 48-72 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain crude ethyl α-bromo-γ-aminobutyrate.

Step 4: Intramolecular Cyclization

-

Treat the crude ethyl α-bromo-γ-aminobutyrate with a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol.

-

Heat the mixture under reflux for several hours.

-

After completion of the reaction, filter the mixture and concentrate the filtrate.

-

The resulting crude product is then hydrolyzed using aqueous acid or base to afford racemic azetidine-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Bromination: The use of NBS and a radical initiator allows for the selective bromination at the α-position of the lactone.

-

Esterification: The use of ethanolic HBr facilitates the ring-opening of the lactone and subsequent esterification in a single step.

-

Amination: Anhydrous ammonia serves as the nitrogen source for the nucleophilic substitution of the bromine atom.

-

Cyclization: The addition of a base promotes the intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine, leading to the formation of the azetidine ring.

Method 2: Synthesis from γ-Aminobutyric Acid (GABA)

An alternative route begins with the neurotransmitter γ-aminobutyric acid (GABA), involving an α-bromination followed by intramolecular cyclization.[4]

Conceptual Workflow:

Figure 2: Synthetic pathway from GABA to Racemic Azetidine-2-carboxylic Acid.

Detailed Experimental Protocol:

Step 1: α-Bromination of GABA

-

To a solution of GABA in a suitable acidic medium, add bromine.

-

Heat the reaction mixture, and irradiate with a UV lamp to initiate radical bromination at the α-position.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Upon completion, cool the reaction mixture and isolate the crude α-bromo-γ-aminobutyric acid.

Step 2: Intramolecular Cyclization

-

Dissolve the crude α-bromo-γ-aminobutyric acid in an aqueous solution of a base, such as barium hydroxide.[4]

-

Heat the mixture to promote the intramolecular SN2 reaction, leading to the formation of the azetidine ring.[4]

-

After the reaction is complete, neutralize the solution and isolate the racemic azetidine-2-carboxylic acid, often through crystallization.

Causality Behind Experimental Choices:

-

α-Bromination: The use of bromine under acidic conditions and UV irradiation favors the formation of the α-bromo derivative.

-

Intramolecular Cyclization: The use of a base deprotonates the amino group, increasing its nucleophilicity and facilitating the ring-closing reaction. Barium hydroxide is a classic reagent for this transformation.[4]

Esterification to Racemic this compound

Once the racemic azetidine-2-carboxylic acid has been synthesized and purified, the final step is the esterification to the corresponding ethyl ester. Fischer esterification is a standard and reliable method for this transformation.

Conceptual Workflow:

Figure 3: Esterification of Racemic Azetidine-2-carboxylic Acid.

Detailed Experimental Protocol:

-

Suspend the racemic azetidine-2-carboxylic acid in a large excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude racemic this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Reported Overall Yield | Reference |

| Method 1 | γ-Butyrolactone | NBS, HBr/Ethanol, NH₃, Base | ~13.2% (for L-Aze) | [1][2] |

| Method 2 | γ-Aminobutyric Acid | Br₂, Ba(OH)₂ | Small Yield | [4] |

Note: Yields can vary significantly based on reaction scale and optimization of conditions. The yield for the racemic synthesis from γ-butyrolactone is expected to be higher than that for the resolved L-enantiomer.

Conclusion

The synthesis of racemic this compound is a multi-step process that can be achieved through several reliable synthetic routes. The choice of the optimal pathway depends on various factors, including the availability and cost of starting materials, desired scale, and safety considerations. The methods outlined in this guide, starting from either γ-butyrolactone or γ-aminobutyric acid, followed by a standard Fischer esterification, provide a solid foundation for the preparation of this valuable synthetic intermediate. Careful execution of the experimental procedures and a thorough understanding of the underlying chemical principles are paramount to achieving successful outcomes in the laboratory.

References

-

Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

-

Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(21), 3893-3907. [Link]

-

ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 225. [Link]

-

Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.Net. Retrieved from [Link]

Sources

Ethyl azetidine-2-carboxylate hydrochloride salt

An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This compound hydrochloride is a pivotal chemical entity in contemporary drug discovery and medicinal chemistry. As a constrained, non-proteinogenic amino acid ester, it serves as a valuable proline analogue, offering a unique four-membered ring structure that imparts significant conformational rigidity.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's synthesis, physicochemical properties, analytical characterization, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for leveraging this versatile building block in the design and synthesis of novel therapeutics.

The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained remarkable traction in drug design over the past decade.[3] Its incorporation into molecular scaffolds is a strategic choice to enhance key pharmaceutical properties. Unlike more flexible aliphatic chains or larger ring systems, the inherent strain and conformational rigidity of the azetidine motif can lead to improved metabolic stability, enhanced binding affinity through entropic benefits, and increased aqueous solubility.[4]

This compound, specifically, is a powerful tool for chemists. It acts as a bioisosteric replacement for proline, a common amino acid in protein structures.[1][2] By replacing proline with an azetidine-2-carboxylic acid moiety, researchers can introduce a tighter turn in a peptide backbone or orient substituents in a more defined three-dimensional space, which can be critical for optimizing interactions with a biological target.[5] This structural constraint is a cornerstone of its utility, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules, with several FDA-approved drugs now featuring the azetidine core to improve their pharmacokinetic profiles.[3][4]

Physicochemical and Structural Properties

The hydrochloride salt form of this compound enhances its stability and handling characteristics, making it more amenable to laboratory use compared to the free base.[6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 162698-21-7 | [7] |

| Molecular Formula | C₆H₁₁NO₂ · HCl | Inferred |

| Molecular Weight | 165.62 g/mol | [8] |

| Appearance | Brown or beige solid | [7][9] |

| Solubility | Soluble in water (5% solution reported for parent acid) | [9] |

| Storage Temp. | Room temperature; freezer conditions (-20 °C) recommended for long-term storage under inert gas | [7][9][10] |

Note: Data for the hydrochloride salt is consolidated from sources on the salt, the parent ester, and related analogues.

The molecule possesses a chiral center at the C2 position of the azetidine ring, meaning it can exist as (S) or (R) enantiomers. The specific enantiomer used is critical in pharmaceutical synthesis, as biological activity is often stereospecific.

Synthesis and Manufacturing Strategies

The synthesis of this compound hydrochloride is a multi-step process that hinges on the initial formation of the strained azetidine-2-carboxylic acid core. The choice of starting material is often dictated by the need for stereochemical control.

Core Ring Synthesis: The Chirality Question

A prevalent and effective strategy for producing enantiopure azetidine-2-carboxylic acid is to start from a readily available chiral precursor, such as L-aspartic acid.[11] This approach leverages the inherent stereochemistry of the starting material to set the final product's configuration, avoiding costly and complex chiral resolution or asymmetric synthesis steps later on. An alternative route involves the cyclization of γ-amino-α-halobutyric acid derivatives, which can be sourced from precursors like γ-butyrolactone.[12][13]

The diagram below outlines a conceptual synthetic pathway starting from a protected L-aspartic acid derivative, which is a common industrial approach.[11][14]

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: Representative Synthesis of (S)-Ethyl Azetidine-2-carboxylate Hydrochloride

This protocol is a conceptual amalgamation based on established methods for synthesizing the azetidine core and performing standard organic transformations.[11][14] CAUTION: This process should only be performed by trained chemists in a suitable laboratory with all necessary personal protective equipment (PPE).

Step 1: Intramolecular Cyclization (Core Formation)

-

To a solution of a suitably protected and activated homoserine derivative (e.g., N-Boc-4-iodohomoserine methyl ester) in an anhydrous solvent like acetonitrile (MeCN), add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA).[11]

-

Heat the reaction mixture (e.g., to 55 °C) and stir for several hours (e.g., 24 h) until reaction completion is confirmed by TLC or LC-MS.[11]

-

Rationale: The base facilitates an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group (iodide or tosylate) to form the strained four-membered ring.

-

Work up the reaction by concentrating the mixture, dissolving the residue in an organic solvent like ethyl acetate (AcOEt), and washing with aqueous acid (e.g., 1M HCl) and brine.[11]

-

Dry the organic phase over MgSO₄, filter, and concentrate to yield the crude N-Boc-azetidine-2-carboxylate ester.

Step 2: Esterification and Deprotection

-

If the ester from Step 1 is not the desired ethyl ester, it must be hydrolyzed to the carboxylic acid and then re-esterified. Assuming the product of Step 1 is N-Boc-azetidine-2-carboxylic acid, dissolve it in anhydrous ethanol.

-

Add a catalyst, such as a few drops of concentrated sulfuric acid or thionyl chloride, and reflux the mixture for several hours.

-

Rationale: This is a standard Fischer esterification to form the ethyl ester.

-

To remove the Boc protecting group, treat the N-Boc ethyl ester with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether).[11]

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude this compound free base from the previous step in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Slowly add a stoichiometric amount of a solution of HCl in the same or a compatible solvent.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Rationale: The salt form is generally a more stable, crystalline solid that is easier to handle and purify than the free-base oil.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of this compound Hydrochloride is essential. A multi-technique approach is standard practice.

Caption: A typical analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The protons on the strained azetidine ring will appear as complex multiplets further downfield, typically in the 2.4-4.8 ppm range, due to restricted bond rotation and complex spin-spin coupling.[15][16] The N-H proton will be a broad signal, often exchangeable with D₂O.

-

¹³C NMR: Key signals include the carbonyl carbon of the ester (~170 ppm), the carbons of the ethyl group, and the three distinct carbons of the azetidine ring.

Chromatographic Methods (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard for determining purity.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is used during reaction monitoring and for initial characterization to confirm the molecular weight of the product.

-

HPLC-UV: An optimized HPLC method provides the purity profile of the final product. A typical method is detailed below.

| Parameter | Example Value | Rationale |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for polar, small molecules. |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Standard acidic mobile phase for amine salts. |

| Gradient | 5% B to 95% B over 15 minutes | To elute the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm | Detection of the ester carbonyl group. |

| Column Temp. | 30 °C | For reproducible retention times. |

Applications in Drug Development

The utility of this compound hydrochloride stems from its dual functionality as a constrained amino acid and a versatile chemical intermediate.

As a Constrained Proline Analogue

The primary application is in the synthesis of peptidomimetics and other conformationally restricted molecules.[6] Its incorporation can:

-

Induce specific secondary structures: Force peptide chains into tight turns.

-

Enhance metabolic stability: The unnatural azetidine ring can be resistant to cleavage by peptidases.

-

Improve receptor selectivity: By locking substituents into a specific orientation, binding to the desired target can be enhanced while off-target activity is reduced.

A Versatile Synthetic Intermediate

Both the secondary amine and the ethyl ester are handles for further chemical modification.

Caption: Key derivatization pathways from the core molecule.

-

N-Functionalization: The secondary amine can be readily alkylated, acylated, or arylated to introduce diverse substituents.[11]

-

Ester Modification: The ethyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding primary alcohol, opening up further synthetic possibilities.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride should always be consulted, data from closely related compounds provide a strong basis for safe handling protocols.[9][10][17]

-

Hazards: Based on analogues like azetidine-2-carboxylic acid and ethyl azetidine-3-carboxylate hydrochloride, the compound should be treated as potentially harmful.[1][8]

-

Handling:

-

Storage:

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the conformational constraint provided by the four-membered ring, offering a reliable method for improving the drug-like properties of new chemical entities.[4] As researchers continue to push the boundaries of chemical space in the search for safer and more effective medicines, the demand for sophisticated, sp³-rich building blocks like this azetidine derivative will undoubtedly continue to grow. A thorough understanding of its synthesis, properties, and handling is therefore essential for any scientist working at the forefront of pharmaceutical innovation.

References

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

-

PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]

-

ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

-

PubChem. Azetidinecarboxylic Acid. [Link]

-

Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

-

PubMed. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. [Link]

- Google Patents.

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

PubChem. Ethyl (2r)-azetidine-2-carboxylate. [Link]

- Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]

-

PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

-

Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]

-

PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

-

PubChem. 2-Azetidinecarboxylic acid, (+)-. [Link]

-

ResearchGate. Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF. [Link]

-

SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound hydrochloride CAS#: 162698-21-7 [m.chemicalbook.com]

- 8. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 15. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 16. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR spectrum [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. peptide.com [peptide.com]

An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate: Properties, Reactivity, and Applications

Introduction

Ethyl azetidine-2-carboxylate is a heterocyclic organic compound featuring a strained, four-membered azetidine ring with an ethyl ester functional group at the 2-position. This structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. As an ester derivative of azetidine-2-carboxylic acid—a non-proteinogenic amino acid and a constrained analog of proline—it serves as a crucial intermediate for introducing the unique azetidine motif into more complex molecules.[1][2] The inherent ring strain and conformational rigidity of the azetidine scaffold impart desirable pharmacokinetic properties, such as enhanced metabolic stability, improved binding affinity, and better solubility in drug candidates.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is the ethyl ester of azetidine-2-carboxylic acid. While extensive experimental data for the ester is not always available, its properties can be reliably inferred from its structure and data on related compounds. The parent compound, azetidine-2-carboxylic acid, is a crystalline solid, but esterification typically results in a lower melting point or a liquid state.[2][5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source / Remarks |

| Molecular Formula | C₆H₁₁NO₂ | [6][7] |

| Molecular Weight | 129.16 g/mol | [8] |

| CAS Number | 766483-76-5 (racemate) | [9] |

| 162698-21-7 (hydrochloride salt) | [10] | |

| (S)-enantiomer: CID 13892419 | [7] | |

| (R)-enantiomer: CID 13892422 | [6] | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from typical properties of similar small molecule esters. |

| Boiling Point | Data not readily available. | Expected to be higher than parent azetidine (61-62 °C) due to increased molecular weight. |

| Density | Data not readily available. | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | Inferred from structural properties. |

| Storage | Store at 2-8°C under an inert atmosphere. | [8] |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the ethyl ester group.

-

Ethyl Group : A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

-

Azetidine Ring :

-

The proton at the C2 position (methine, -CH(COOEt)-) would appear as a triplet or multiplet.

-

The protons at the C3 and C4 positions would appear as complex multiplets due to coupling with each other and the C2 proton.

-

-

Amine Proton (N-H) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display six distinct signals corresponding to each carbon atom in the molecule.

-

Ethyl Group : Two signals in the aliphatic region, typically ~14 ppm (CH₃) and ~60 ppm (CH₂).

-

Azetidine Ring : Three signals for the ring carbons, with the C2 carbon being the most deshielded due to its attachment to both the nitrogen and the carbonyl group.

-

Carbonyl Carbon : A signal in the range of 170-175 ppm, characteristic of an ester carbonyl.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by key functional group vibrations.

-

N-H Stretch : A moderate absorption band around 3300-3400 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-H Stretch : Bands in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 130.17.

Chemical Properties and Reactivity

The reactivity of this compound is governed by two primary features: the nucleophilic secondary amine and the electrophilic ester carbonyl. The considerable ring strain of the azetidine ring also influences its reactivity, making it more reactive than five-membered rings like proline but generally more stable and easier to handle than three-membered aziridines.[11]

Key Reactive Sites and Transformations

The molecule's functionality allows for selective modifications at either the nitrogen or the ester group, making it a versatile synthetic intermediate.

-

N-Alkylation and N-Acylation : The secondary amine is nucleophilic and readily reacts with electrophiles.[12] This is the most common site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties.

-

Mechanism : The lone pair on the nitrogen atom attacks an electrophilic carbon (e.g., in an alkyl halide or acyl chloride), leading to the formation of a new N-C bond. This is a cornerstone reaction for incorporating the azetidine scaffold into larger molecules.[13]

-

-

Ester Group Transformations : The ethyl ester can undergo hydrolysis, amidation, or reduction.

-

Hydrolysis : Treatment with aqueous acid or base will hydrolyze the ester to the parent azetidine-2-carboxylic acid.

-

Amidation : Reaction with amines can form the corresponding amide, a key step in peptide synthesis.

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, azetidine-2-methanol.

-

The diagram below illustrates the principal reactive centers and the types of transformations they can undergo.

Caption: Reactivity map of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves the preparation of the parent L-azetidine-2-carboxylic acid, followed by esterification. Numerous synthetic routes to the parent acid have been developed, often starting from readily available chiral precursors like L-aspartic acid or through methods involving γ-butyrolactone.[13][14][15]

General Synthetic Workflow

A common and efficient strategy for producing chiral azetidine derivatives starts from L-aspartic acid. The process involves protection of the amine, selective reduction, and intramolecular cyclization to form the strained four-membered ring.

Experimental Protocol: Conceptual Synthesis from L-Aspartic Acid

-

Protection and Activation : L-aspartic acid is first N-protected (e.g., with a Boc group) and the side-chain carboxylic acid is selectively activated.[13]

-

Reduction : The activated carboxyl group is reduced to a primary alcohol, forming an N-protected homoserine derivative.

-

Hydroxyl Group Activation : The primary alcohol is converted into a good leaving group, typically by tosylation or mesylation.

-

Intramolecular Cyclization : The molecule is treated with a base to induce an intramolecular Sₙ2 reaction, where the protected nitrogen attacks the carbon bearing the leaving group, closing the four-membered ring.[16]

-

Esterification : The carboxylic acid of the resulting N-protected azetidine-2-carboxylic acid is esterified using ethanol under acidic conditions (e.g., Fischer esterification).

-

Deprotection : The N-protecting group is removed to yield the final product, this compound.

The workflow below visualizes this multi-step synthetic sequence.

Caption: General workflow for synthesizing this compound.

Applications in Research and Drug Development

The unique structural properties of the azetidine ring make its derivatives, including this compound, highly valuable in medicinal chemistry.[3]

-

Proline Analog : As a constrained homolog of proline, it is used to introduce conformational rigidity into peptides and small molecules. This can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[2]

-

Scaffold for Drug Discovery : The azetidine motif is found in several FDA-approved drugs, where it often improves pharmacokinetic properties like metabolic stability and solubility.[3] this compound serves as a key starting material for synthesizing these complex molecules.

-

3D Structural Diversity : The non-planar, sp³-rich nature of the azetidine ring helps chemists move away from flat, aromatic structures, which often have poor pharmacokinetic profiles. This increases the "three-dimensional" character of drug candidates, a desirable trait in modern drug design.[3]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE) : Wear standard protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Ensure adequate ventilation.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated at 2-8°C.[8]

-

Incompatibilities : Avoid strong oxidizing agents and strong acids.

Conclusion

This compound is a foundational building block for modern organic synthesis and medicinal chemistry. Its significance lies in the unique structural and conformational properties imparted by the strained four-membered azetidine ring. A thorough understanding of its physicochemical properties, reactivity, and synthetic pathways is essential for researchers aiming to leverage this scaffold to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- ethyl azetidine-2-carboxyl

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- Azetidine: Chemical Reactivity. (2020). YouTube.

- Ethyl (2r)

- (S)

- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. (2018). HETEROCYCLES, 96(12), 2125-2136.

- Reactions of Azetidines. Ambeed.com.

- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019).

- This compound hydrochloride CAS#: 162698-21-7. ChemicalBook.

- Cas 766483-76-5, ethyl azetidine-2-carboxyl

- This compound - Safety D

- ethyl 5-(azetidin-3-yl)

- cas 766483-76-5|| where to buy ethyl azetidine-2-carboxyl

- Azetidinecarboxylic Acid. PubChem.

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023).

- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). The Journal of Organic Chemistry.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry.

- Synthesis of L-Azetidine-2-Carboxylic Acid. (2012).

- Synthesis of L -Azetidine-2-Carboxylic Acid.

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applic

- AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Ethyl azetidine-3-carboxyl

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (s)-n-fmoc-azetidine-2-carboxylic acid(136552-06-2) 1 h nmr. ChemicalBook.

- Azetidine-2-carboxylic acid | N

- Azetidine-2-carboxylic acid. Wikipedia.

- Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.

- Azetidine 98% 503-29-7. Sigma-Aldrich.

- 405090-31-5|Ethyl azetidine-3-carboxyl

- 162698-21-7|Ethyl azetidine-2-carboxyl

- L -Azetidine-2-carboxylic acid = 99 2133-34-8. Sigma-Aldrich.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-ethyl azetidine-2-carboxylate | C6H11NO2 | CID 13892419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cas 766483-76-5|| where to buy this compound [german.chemenu.com]

- 9. This compound | 766483-76-5 [chemicalbook.com]

- 10. This compound hydrochloride CAS#: 162698-21-7 [m.chemicalbook.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Ethyl Azetidine-2-carboxylate: A Constrained Proline Analog for Advanced Peptidomimetics

An In-depth Technical Guide for Researchers and Drug Developers

Abstract

Proline is a unique proteinogenic amino acid whose constrained pyrrolidine ring imparts significant conformational rigidity upon the peptide backbone, defining secondary structures such as β-turns and polyproline helices.[1] This structural role makes it a critical target for modification in medicinal chemistry. This guide provides an in-depth technical exploration of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, and its ethyl ester derivative.[2] We will dissect its synthesis, conformational implications, and strategic applications in drug design. By examining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful peptidomimetic tool to enhance the stability, bioactivity, and pharmacokinetic profiles of therapeutic peptides and small molecules.

The Proline Paradigm: A Double-Edged Sword in Peptide Design

Proline's significance stems from its cyclic side chain, which locks the backbone dihedral angle (φ) and restricts the accessible conformational space.[3] A pivotal feature is the relatively low energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond, an isomerization process that is a rate-limiting step in protein folding and a key modulator of biological activity.[4] While this conformational control is essential for native protein function, it also presents challenges in drug development:

-

Metabolic Instability: The Xaa-Pro bond can be a substrate for various proteases.

-

Conformational Ambiguity: The presence of both cis and trans isomers in solution can lead to a heterogeneous population of molecules, complicating structure-activity relationship (SAR) studies.[4]

The strategic replacement of proline with constrained analogs is a field-proven approach to overcome these limitations, leading to the development of successful drugs like the ACE inhibitor Zabicipril and the antidiabetic agent Saxagliptin.[5] Azetidine-2-carboxylic acid (Aze) stands out as a fundamental and potent member of this class.

Azetidine-2-Carboxylic Acid (Aze): The Impact of a Four-Membered Ring

Aze is the lower homolog of proline, featuring a strained four-membered azetidine ring.[6] This seemingly minor structural change—the removal of one methylene group—has profound consequences for peptide structure and function.

Structural and Conformational Consequences

The primary distinction between Aze and Proline lies in the geometry of the ring. The smaller, more strained azetidine ring alters bond angles and torsional preferences, which directly impacts the peptide backbone.

-

Increased Flexibility in Dipeptides: Contrary to the intuition that a smaller ring would be more rigid, computational studies have shown that peptides containing Aze can be more flexible than their proline-containing counterparts.[6] This is attributed to a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues, an entropic effect that can lessen the stability of highly ordered structures like the collagen triple helix.[6]

-

Perturbation of Helical Structures: The introduction of an Aze residue into a polyproline sequence has been shown to disrupt the typical all-trans peptide bond conformation, inducing a mix of cis and trans bonds and favoring a left-handed helical structure in certain contexts.[7][8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ends Caption: Structural relationship between Proline and Azetidine-2-carboxylic acid.

Biological Mechanism of Action and Toxicity

Aze is a naturally occurring non-proteinogenic amino acid found in plants like lily-of-the-valley and sugar beets.[2][9] Its biological activity is rooted in its ability to act as a proline mimic.

Prolyl-tRNA synthetase can mistake Aze for proline, leading to its misincorporation into newly synthesized proteins.[10][11][12] This substitution can cause:

-

Protein Misfolding: The altered conformational constraints imposed by Aze can disrupt proper protein folding, leading to the accumulation of non-functional or aggregated proteins.[10][13][14]

-

Cellular Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and global stress responses.[13]

-

Toxicity: At sufficient concentrations, these effects are cytotoxic, making Aze a natural deterrent against herbivores and competing plants.[2][13] In animal models, Aze has demonstrated a range of toxic, teratogenic, pro-inflammatory, and pro-apoptotic effects.[2][14][15][16]

This inherent biological activity underscores the importance of using Aze judiciously in drug design, where its effects can be harnessed for therapeutic benefit or must be mitigated to ensure safety.

Synthesis of L-Ethyl Azetidine-2-carboxylate

The practical synthesis of enantiomerically pure L-Azetidine-2-carboxylic acid and its derivatives is crucial for its application in drug discovery. While numerous routes exist, a common and scalable approach begins with L-aspartic acid, avoiding costly reagents or complex enzymatic resolutions.[17] The resulting acid can then be readily esterified.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and analytical properties of the target compound is essential for reaction monitoring and quality control.

| Property | L-Proline | L-Azetidine-2-carboxylic acid | Ethyl (S)-azetidine-2-carboxylate |

| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂[18] | C₆H₁₁NO₂[19] |

| Molar Mass ( g/mol ) | 115.13 | 101.10[18][20] | 129.16[21] |

| Appearance | White crystalline solid | White to off-white crystalline solid[22] | Oil/Liquid |

| ¹³C NMR (Carbonyl C) | ~174-176 ppm | ~172-175 ppm | ~170-173 ppm |

| IR (C=O Stretch, cm⁻¹) | ~1700-1750 (acid) | ~1700-1750 (acid) | ~1735-1750 (ester)[23] |

| IR (N-H Stretch, cm⁻¹) | ~2500-3300 (secondary amine salt) | ~2500-3300 (secondary amine salt) | ~3300-3500 (secondary amine) |

Experimental Protocol: Synthesis of L-Aze from L-Aspartic Acid

This protocol is a conceptual summary based on established literature methods, such as that described by NAKAGAWA, S. et al., which involves a chromatography-free process ideal for larger scales.[17] The final step shows a standard Fischer esterification.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

} ends Caption: Synthetic workflow for Ethyl L-azetidine-2-carboxylate from L-Aspartic Acid.

Methodology:

-

Protection and Esterification: L-aspartic acid is first N-protected with a suitable group like tert-butyloxycarbonyl (Boc). The α-carboxyl group is then selectively protected as a tert-butyl ester, leaving the β-carboxyl group free.

-

Causality: The Boc group protects the amine from participating in subsequent reactions. The differential protection of the carboxyl groups is key to directing the reduction to the desired position.

-

-

Reduction to Homoserine Derivative: The free β-carboxyl group is reduced to a primary alcohol, typically via a mixed anhydride intermediate followed by reduction with sodium borohydride, yielding an N-Boc-L-homoserine tert-butyl ester derivative.[17]

-

Causality: This reduction creates the 4-hydroxy functionality required for the subsequent cyclization step.

-

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. A common method is tosylation (using p-toluenesulfonyl chloride) followed by displacement with iodide (using NaI) to form a more reactive primary iodide.[17]

-

Causality: A primary alcohol is a poor leaving group. Conversion to a tosylate or iodide makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen.

-

-

Intramolecular Cyclization: In the presence of a suitable base, the protected nitrogen acts as an intramolecular nucleophile, attacking the activated terminal carbon and displacing the leaving group to form the four-membered azetidine ring.

-

Causality: This is the key ring-forming step. The reaction is entropically favored due to the proximity of the reacting groups.

-

-